molecular formula C13H17ClN4O5S B5880375 1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine

1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine

Cat. No. B5880375
M. Wt: 376.82 g/mol
InChI Key: MQPQVSYPDMSGQQ-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine, commonly known as CPMAH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine family and is known to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of CPMAH is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in inflammation, tumor growth, and viral replication. CPMAH has also been shown to have antioxidant properties, which may contribute to its protective effects against neurodegenerative diseases and cardiovascular diseases.
Biochemical and Physiological Effects:
CPMAH has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. CPMAH has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, CPMAH has been shown to inhibit the replication of several types of viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPMAH is its wide range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities, as well as potential applications in the treatment of neurodegenerative diseases and cardiovascular diseases. However, one of the limitations of CPMAH is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on CPMAH. One area of interest is the development of more efficient synthesis methods for this compound, which may lead to increased availability and lower costs. Another area of interest is the development of more potent and selective analogs of CPMAH, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of CPMAH and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of CPMAH involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-(methoxyamino)acrylonitrile in the presence of potassium tert-butoxide. This reaction yields the intermediate 1-[(4-chlorophenyl)sulfonyl]-3-(methoxyamino)acrylonitrile, which is then reacted with hexahydropyrimidine in the presence of sodium methoxide to yield CPMAH.

Scientific Research Applications

CPMAH has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. CPMAH has also been shown to have potential applications in the treatment of neurodegenerative diseases and as a potential therapeutic agent for cardiovascular diseases.

properties

IUPAC Name

(Z)-[2-[3-(4-chlorophenyl)sulfonyl-1,3-diazinan-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN4O5S/c1-23-15-18(20)9-13(19)16-7-2-8-17(10-16)24(21,22)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPQVSYPDMSGQQ-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=[N+](CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=[N+](/CC(=O)N1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-chlorophenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone

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